molecular formula C20H17NO4 B6073369 ethyl 4-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzoate

ethyl 4-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzoate

Cat. No.: B6073369
M. Wt: 335.4 g/mol
InChI Key: ITQZWYFVAFOKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzoate, also known as EDEAB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EDEAB is a member of the indenopyrazole family of compounds and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl 4-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzoate is not fully understood. However, it has been proposed that this compound exerts its anti-cancer effects by inhibiting the activity of the transcription factor STAT3. STAT3 is a key regulator of cell growth and survival and is often overactive in cancer cells. This compound has also been shown to inhibit the activity of the enzyme COX-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines and to inhibit the migration of endothelial cells. In addition, this compound has been found to reduce the expression of angiogenic factors and to inhibit the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 4-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzoate in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a range of cancer cell lines, making it a valuable tool for studying cancer biology. However, one of the limitations of using this compound is its complex synthesis method. The synthesis of this compound requires a high degree of expertise and precision, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on ethyl 4-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzoate. One area of interest is the development of more efficient synthesis methods for this compound. This would allow for larger quantities of this compound to be produced, which could facilitate further research on its therapeutic applications. Another area of interest is the identification of the molecular targets of this compound. This would provide a better understanding of the mechanism of action of this compound and could lead to the development of more targeted therapies. Finally, the potential use of this compound in combination with other drugs or therapies is an area of future research.

Synthesis Methods

The synthesis of ethyl 4-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzoate involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 2-aminobenzoic acid with ethyl acrylate to form ethyl 2-(benzamido)acrylate. This intermediate is then reacted with 1,3-cyclohexanedione to form the final product, this compound. The synthesis of this compound is a complex process that requires a high degree of expertise and precision.

Scientific Research Applications

Ethyl 4-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzoate has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-angiogenic properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and to inhibit angiogenesis in tumor-bearing mice.

Properties

IUPAC Name

ethyl 4-[1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-3-25-20(24)13-8-10-14(11-9-13)21-12(2)17-18(22)15-6-4-5-7-16(15)19(17)23/h4-11,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQZWYFVAFOKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C(C)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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